molecular formula C18H15AlO12S3 B073524 aluminum;benzenesulfonic acid;trihydroxide CAS No. 1300-35-2

aluminum;benzenesulfonic acid;trihydroxide

Cat. No.: B073524
CAS No.: 1300-35-2
M. Wt: 546.5 g/mol
InChI Key: UKSASPUQUJKXGV-UHFFFAOYSA-K
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Description

aluminum;benzenesulfonic acid;trihydroxide is a compound formed by the reaction of benzenesulfonic acid with aluminum

Mechanism of Action

Target of Action

It is known that benzenesulfonic acid derivatives can interact with various biological targets, depending on their specific structure and the presence of functional groups .

Mode of Action

Benzenesulfonic acid, a related compound, is known to act as an acid catalyst in various organic reactions, such as esterification, alkylation, and condensation reactions . It is also used as a sulfonating agent to introduce sulfonic acid (SO3H) groups into organic compounds .

Biochemical Pathways

Benzenesulfonic acid and its derivatives can potentially influence a variety of biochemical pathways due to their ability to donate or accept protons, thereby affecting the ph and ionic strength of the biological environment .

Pharmacokinetics

Benzenesulfonic acid is known to be soluble in water and ethanol, slightly soluble in benzene, and insoluble in nonpolar solvents like diethyl ether . This suggests that the compound may have good bioavailability when administered orally or intravenously .

Result of Action

Based on the properties of benzenesulfonic acid, it can be inferred that the compound may have potential effects on ph regulation and ionic balance in cells .

Action Environment

The action, efficacy, and stability of Benzenesulfonic acid, hydroxy-, aluminum salt (3:1) can be influenced by various environmental factors . For instance, the pH of the environment can affect the ionization state of the compound, thereby influencing its solubility and reactivity . Additionally, the presence of other ions in the environment can also affect the compound’s stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of benzenesulfonic acid, hydroxy-, aluminum salt (3:1) typically involves the reaction of benzenesulfonic acid with aluminum hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ 3 \text{C}_6\text{H}_5\text{SO}_3\text{H} + \text{Al(OH)}_3 \rightarrow (\text{C}_6\text{H}_5\text{SO}_3)_3\text{Al} + 3 \text{H}_2\text{O} ]

Industrial Production Methods

In industrial settings, the production of benzenesulfonic acid, hydroxy-, aluminum salt (3:1) involves large-scale reactions using high-purity reactants. The process is optimized to maximize yield and minimize impurities. The reaction is typically carried out in a reactor with precise temperature and pH control to ensure the complete conversion of reactants to the desired product.

Chemical Reactions Analysis

Types of Reactions

aluminum;benzenesulfonic acid;trihydroxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The sulfonic acid group can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution Reagents: Substitution reactions often involve reagents like halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce sulfonic acid salts.

Scientific Research Applications

aluminum;benzenesulfonic acid;trihydroxide has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in various organic reactions, including Friedel-Crafts acylation and alkylation.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a pharmaceutical intermediate.

    Industry: It is used in the production of detergents, surfactants, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid: The parent compound, known for its strong acidic properties and use in various chemical reactions.

    p-Toluenesulfonic acid: A similar compound with a methyl group attached to the benzene ring, used as a catalyst in organic synthesis.

    Sulfanilic acid: Another sulfonic acid derivative with applications in dye production and analytical chemistry.

Uniqueness

aluminum;benzenesulfonic acid;trihydroxide is unique due to the presence of the aluminum ion, which imparts distinct chemical properties and enhances its reactivity compared to other sulfonic acid derivatives. This makes it particularly useful in specific industrial and research applications.

Properties

CAS No.

1300-35-2

Molecular Formula

C18H15AlO12S3

Molecular Weight

546.5 g/mol

IUPAC Name

aluminum;2-hydroxybenzenesulfonate

InChI

InChI=1S/3C6H6O4S.Al/c3*7-5-3-1-2-4-6(5)11(8,9)10;/h3*1-4,7H,(H,8,9,10);/q;;;+3/p-3

InChI Key

UKSASPUQUJKXGV-UHFFFAOYSA-K

SMILES

C1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)S(=O)(=O)O.[OH-].[OH-].[OH-].[Al+3]

Canonical SMILES

C1=CC=C(C(=C1)O)S(=O)(=O)[O-].C1=CC=C(C(=C1)O)S(=O)(=O)[O-].C1=CC=C(C(=C1)O)S(=O)(=O)[O-].[Al+3]

Pictograms

Acute Toxic; Irritant

Origin of Product

United States

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